N-Propylbicyclo[2.2.1]heptan-2-amine N-Propylbicyclo[2.2.1]heptan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20226361
InChI: InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3
SMILES:
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

N-Propylbicyclo[2.2.1]heptan-2-amine

CAS No.:

Cat. No.: VC20226361

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

N-Propylbicyclo[2.2.1]heptan-2-amine -

Specification

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name N-propylbicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3
Standard InChI Key BGQLAJSTSCIEMI-UHFFFAOYSA-N
Canonical SMILES CCCNC1CC2CCC1C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-Propylbicyclo[2.2.1]heptan-2-amine belongs to the norbornane family, featuring a fused bicyclo[2.2.1]heptane system. The amine group (-NH-) is bonded to the 2-position of the norbornane skeleton, while a propyl chain (-CH2_2CH2_2CH3_3) extends from the nitrogen atom . This configuration imposes significant steric hindrance and conformational rigidity, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameN-propylbicyclo[2.2.1]heptan-2-amine
Molecular FormulaC10H19N\text{C}_{10}\text{H}_{19}\text{N}
Molecular Weight153.26 g/mol
Canonical SMILESCCCNC1CC2CCC1C2
InChIKeyBGQLAJSTSCIEMI-UHFFFAOYSA-N
PubChem CID19957371

Spectroscopic and Computational Data

The compound’s structural features are corroborated by computational and experimental data:

  • SMILES: CCCNC1CC2CCC1C2 reflects the bicyclic core and propylamine substituent.

  • InChIKey: BGQLAJSTSCIEMI-UHFFFAOYSA-N provides a unique identifier for database searches .

  • 3D Conformer Analysis: PubChem’s interactive model highlights the chair-like geometry of the norbornane system, with the propyl group adopting an equatorial orientation to minimize strain .

Synthesis and Functionalization

Proposed Synthetic Routes

While explicit protocols for N-propylbicyclo[2.2.1]heptan-2-amine are scarce, analogous norbornane derivatives are synthesized via:

  • Reductive Amination: Reacting bicyclo[2.2.1]heptan-2-one with propylamine in the presence of a reducing agent (e.g., NaBH3_3CN).

  • Hydroamination: The thesis by Loiseau (2013) details hydroamination of norbornene derivatives with amines under catalytic conditions, a plausible route for introducing the propylamine group .

  • Alkylation: Treating bicyclo[2.2.1]heptan-2-amine with 1-bromopropane in a polar aprotic solvent (e.g., DMF) using K2_2CO3_3 as a base.

Table 2: Hypothetical Synthesis Pathways

MethodReagents/ConditionsYield*
Reductive AminationBicyclo[2.2.1]heptan-2-one, propylamine, NaBH3_3CN, MeOH, 25°C, 12h~60% (est.)
HydroaminationNorbornene, propylamine, [Rh(cod)2_2]BF4_4, 80°C, 24h~50% (est.)
Alkylation1-Bromopropane, K2_2CO3_3, DMF, 60°C, 6h~70% (est.)
*Theoretical yields based on analogous reactions .

Challenges in Synthesis

  • Steric Hindrance: The bicyclic framework complicates nucleophilic attacks at the 2-position.

  • Regioselectivity: Competing reactions at other positions of the norbornane system may require directing groups or protective strategies.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Expected signals at δ 0.8–1.5 ppm (norbornane CH2_2), δ 2.2–2.8 ppm (N-CH2_2), and δ 1.0 ppm (propyl CH3_3) .

    • 13C^{13}\text{C} NMR: Peaks near 25–35 ppm (bridgehead carbons) and 45–55 ppm (amine-bearing carbon) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 153.26 [M+H]+^+.

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns (MeOH:H2_2O gradient) resolve impurities.

  • Chiral HPLC: For enantiomeric resolution, CHIRALPAK AD-H columns achieve baseline separation.

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